Olprinon

Übersicht

Beschreibung

Olprinon ist ein kardiales Tonikum, das seit 1996 in Japan vermarktet wird . Es ist ein selektiver Phosphodiesterase-III-Inhibitor, das heißt, es hilft, die Kraft der Herzkontraktionen zu erhöhen und die Blutgefäße zu erweitern . Diese Verbindung ist besonders nützlich bei der Behandlung von akutem Herzversagen und zerebraler Ischämie .

Herstellungsmethoden

Die Herstellung von hochreinem Olprinonhydrochlorid beginnt typischerweise mit 2-Amino-5-Brompyridin als Ausgangsmaterial . Der Syntheseprozess umfasst mehrere Schritte, darunter Reduktions-, Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen sind im Allgemeinen mild, und der Prozess eignet sich aufgrund seiner hohen Ausbeute und seines geringen Gehalts an Verunreinigungen für die industrielle Produktion .

Wissenschaftliche Forschungsanwendungen

Olprinon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Medizin wird es zur Behandlung von akutem Herzversagen und zur Verbesserung des zerebralen Blutflusses eingesetzt . In der Biologie hat es sich gezeigt, dass es schützende Wirkungen in Modellen von Leberschäden und Sepsis hat . In der Chemie wird es als Modellverbindung für die Untersuchung von Phosphodiesterase-Inhibitoren verwendet . Zu seinen industriellen Anwendungen gehört die Verwendung bei der Herstellung von hochreinen Pharmazeutika .

Wirkmechanismus

Olprinon entfaltet seine Wirkung durch Hemmung von Phosphodiesterase III, einem Enzym, das zyklisches Adenosinmonophosphat (cAMP) in Herz und Blutgefäßen abbaut . Durch die Hemmung dieses Enzyms erhöht this compound den cAMP-Spiegel, was zu einer verstärkten Myokardkontraktion und Vasodilatation führt . Dieser Mechanismus trägt dazu bei, das Herzzeitvolumen zu verbessern und den Gefäßwiderstand zu senken .

Biochemische Analyse

Biochemical Properties

Olprinone plays a significant role in biochemical reactions by selectively inhibiting phosphodiesterase III, which leads to increased cellular concentrations of cAMP . This interaction with cAMP, a crucial secondary messenger in cells, allows Olprinone to exert its effects.

Cellular Effects

Olprinone has been shown to have profound effects on various types of cells and cellular processes. For instance, it attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice . It achieves this by reducing the degree of spinal cord inflammation and tissue injury, neutrophil infiltration, nitrotyrosine formation, pro-inflammatory cytokines, NF-κB expression, p-ERK1/2 and p38 expression, and apoptosis .

Molecular Mechanism

The mechanism of action of Olprinone is attributed to its ability to increase cellular concentrations of cAMP . This increase in cAMP levels can lead to a variety of effects at the molecular level, including the activation of protein kinase A (PKA), which can phosphorylate and thereby regulate the function of various proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, Olprinone has been observed to reduce the development of inflammation and tissue injury associated with spinal cord trauma over time

Dosage Effects in Animal Models

While specific dosage effects of Olprinone in animal models are not mentioned in the available literature, the study does mention that Olprinone treatment (0.2 mg/kg, i.p.) 1 and 6 h after the SCI significantly reduced the degree of spinal cord inflammation and tissue injury .

Metabolic Pathways

The specific metabolic pathways that Olprinone is involved in are not clearly mentioned in the available literature. Given its role as a phosphodiesterase III inhibitor, it is likely involved in the cAMP signaling pathway .

Vorbereitungsmethoden

The preparation of high-purity olprinone hydrochloride typically starts with 2-amino-5-bromopyridine as the initial raw material . The synthetic process involves several steps, including reduction, condensation, and cyclization reactions. The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and low impurity content .

Analyse Chemischer Reaktionen

Olprinon unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Ammoniumacetat und Ameisensäure . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind typischerweise Zwischenprodukte, die zur endgültigen Olprinonverbindung führen .

Vergleich Mit ähnlichen Verbindungen

Olprinon wird oft mit anderen Phosphodiesterase-III-Inhibitoren wie Milrinon verglichen . Obwohl beide Verbindungen einen ähnlichen Wirkmechanismus aufweisen, hat this compound in bestimmten Patientengruppen ein günstigeres Sicherheitsprofil und bessere klinische Ergebnisse gezeigt . Weitere ähnliche Verbindungen sind Enoximon und Amrinon, die ebenfalls Phosphodiesterase III hemmen, aber unterschiedliche pharmakokinetische Eigenschaften und klinische Anwendungen haben können .

Eigenschaften

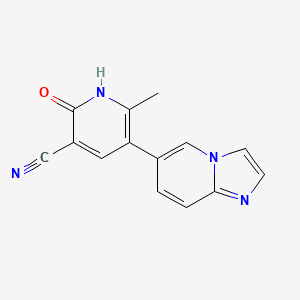

IUPAC Name |

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAWFIIYTJQOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048461 | |

| Record name | Olprinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106730-54-5 | |

| Record name | Olprinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106730-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olprinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olprinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olprinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLPRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.